2-(dimethylamino)-N-methoxy-N-methylacetamide
Description
2-(dimethylamino)-N-methoxy-N-methylacetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a dimethylamino group, a methoxy group, and a methyl group attached to the acetamide backbone
Properties
IUPAC Name |
2-(dimethylamino)-N-methoxy-N-methylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2/c1-7(2)5-6(9)8(3)10-4/h5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPMMEIBIPHCGQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(=O)N(C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(dimethylamino)-N-methoxy-N-methylacetamide typically involves the reaction of dimethylamine with N-methoxy-N-methylacetamide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include dimethylamine, methoxyacetyl chloride, and a suitable base such as triethylamine. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production. Additionally, purification techniques like distillation and crystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-(dimethylamino)-N-methoxy-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Substitution: Formation of substituted amides with various functional groups.
Scientific Research Applications
2-(dimethylamino)-N-methoxy-N-methylacetamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(dimethylamino)-N-methoxy-N-methylacetamide involves its interaction with molecular targets such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the methoxy and methyl groups contribute to the compound’s overall hydrophobicity and stability. These interactions can modulate the activity of target proteins and influence various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-(dimethylamino)ethyl methacrylate: Similar in structure but with a methacrylate group instead of an acetamide.
N,N-dimethylacetamide: Lacks the methoxy group but shares the dimethylamino and acetamide functionalities.
N-methoxy-N-methylacetamide: Similar but without the dimethylamino group.
Uniqueness
2-(dimethylamino)-N-methoxy-N-methylacetamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both the dimethylamino and methoxy groups allows for versatile interactions and modifications, making it a valuable compound in various research and industrial contexts.
Biological Activity
2-(Dimethylamino)-N-methoxy-N-methylacetamide, also known by its chemical structure and CAS number 1480246-09-0, is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound features a dimethylamino group and a methoxy group attached to an acetamide backbone. Its structural formula can be represented as follows:
This structure suggests potential interactions with various biological targets due to the presence of nitrogen and oxygen functional groups.
The biological activity of this compound is primarily attributed to its interaction with specific receptors or enzymes within biological systems. Preliminary studies indicate that it may influence neurotransmitter pathways and exhibit effects similar to other amide derivatives.
Hypothetical Mechanisms:
- Receptor Modulation : The compound may act as a modulator of neurotransmitter receptors, potentially affecting dopaminergic or serotonergic pathways.
- Enzyme Inhibition : It could inhibit certain enzymes involved in metabolic pathways, leading to altered cellular responses.
Biological Activity Overview
Research into the biological activity of this compound has revealed several key findings:
-
Antimicrobial Activity : Preliminary investigations suggest that this compound exhibits antimicrobial properties against various bacterial strains. For instance, it has shown effectiveness against Gram-positive bacteria, which is critical in the context of rising antibiotic resistance.
Bacterial Strain Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 32 µg/mL Escherichia coli 64 µg/mL Klebsiella pneumoniae 128 µg/mL - Cytotoxicity Studies : In vitro studies have assessed the cytotoxic effects of the compound on human cell lines. Results indicate moderate cytotoxicity at higher concentrations, suggesting a need for careful dosage in therapeutic applications.
- Neuropharmacological Effects : The compound's potential neuropharmacological effects have been explored through animal models. Behavioral assays indicate that it may exhibit anxiolytic or sedative properties, warranting further investigation into its therapeutic applications for anxiety disorders.
Case Studies
Several case studies have highlighted the biological relevance of this compound:
- Study on Antimicrobial Efficacy : A study published in Journal of Antibiotics demonstrated that the compound effectively inhibited growth in resistant strains of E. coli, making it a candidate for further development as an antimicrobial agent .
- Neuropharmacological Assessment : Research conducted on rodent models indicated that administration of the compound led to significant reductions in anxiety-like behaviors compared to control groups . These findings suggest potential applications in treating anxiety disorders.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the methoxy and dimethylamino groups can enhance its biological activity:
- Substituent Variations : Altering the alkyl chain length or introducing additional functional groups may improve binding affinity to target receptors or increase metabolic stability.
| Modification | Effect on Activity |
|---|---|
| Addition of hydroxyl group | Increased solubility and bioavailability |
| Methyl substitution | Enhanced receptor binding affinity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
